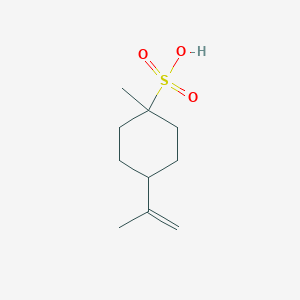
1-Methyl-4-(prop-1-en-2-yl)cyclohexane-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-(prop-1-en-2-yl)cyclohexane-1-sulfonic acid is an organic compound with a unique structure that includes a cyclohexane ring substituted with a methyl group, a prop-1-en-2-yl group, and a sulfonic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(prop-1-en-2-yl)cyclohexane-1-sulfonic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through the hydrogenation of benzene or other aromatic compounds.
Introduction of the Methyl and Prop-1-en-2-yl Groups: These groups can be introduced through alkylation reactions. For example, the methyl group can be added using methyl iodide and a strong base, while the prop-1-en-2-yl group can be introduced using propene and a suitable catalyst.
Sulfonation: The final step involves the introduction of the sulfonic acid group through sulfonation. This can be achieved by reacting the compound with sulfur trioxide or chlorosulfonic acid under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1-Methyl-4-(prop-1-en-2-yl)cyclohexane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, ammonia, elevated temperatures.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclohexane derivatives.
科学的研究の応用
1-Methyl-4-(prop-1-en-2-yl)cyclohexane-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a catalyst or reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals, surfactants, and other industrial products.
作用機序
The mechanism of action of 1-Methyl-4-(prop-1-en-2-yl)cyclohexane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, which can influence the compound’s reactivity and biological activity. The cyclohexane ring and its substituents can also affect the compound’s overall conformation and binding affinity to target molecules.
類似化合物との比較
Similar Compounds
1-Methyl-4-(prop-1-en-2-yl)cyclohexane: Lacks the sulfonic acid group, resulting in different chemical and biological properties.
1-Methyl-4-(prop-1-en-2-yl)cyclohexane-1,2-diol: Contains additional hydroxyl groups, which can alter its reactivity and solubility.
Limonene: A naturally occurring compound with a similar structure but different functional groups.
Uniqueness
1-Methyl-4-(prop-1-en-2-yl)cyclohexane-1-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility in water and its ability to participate in various chemical reactions, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
805184-60-5 |
|---|---|
分子式 |
C10H18O3S |
分子量 |
218.32 g/mol |
IUPAC名 |
1-methyl-4-prop-1-en-2-ylcyclohexane-1-sulfonic acid |
InChI |
InChI=1S/C10H18O3S/c1-8(2)9-4-6-10(3,7-5-9)14(11,12)13/h9H,1,4-7H2,2-3H3,(H,11,12,13) |
InChIキー |
CSFBNFNTRWHUIX-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C1CCC(CC1)(C)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


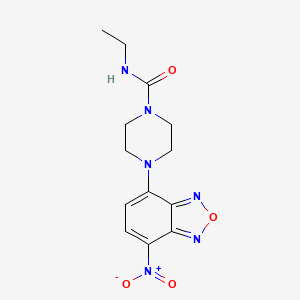

![tert-Butyl(dimethyl)[(4-methylidenehex-5-yn-1-yl)oxy]silane](/img/structure/B12516995.png)
![Phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester](/img/structure/B12517003.png)
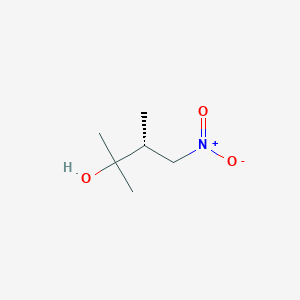
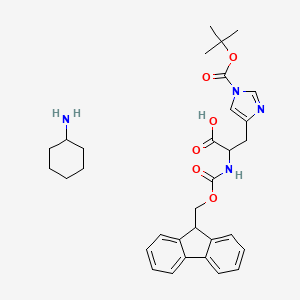
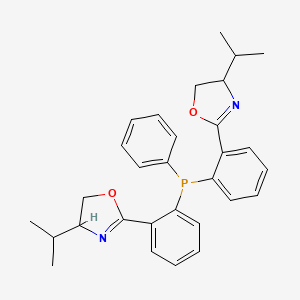
![2,8-Dimethyl-5,6,11,12-tetrahydro-5,11-methanodibenzo[b,f][1,5]diazocinediium](/img/structure/B12517034.png)
![2,5-Dithiabicyclo[2.2.0]hexane](/img/structure/B12517044.png)
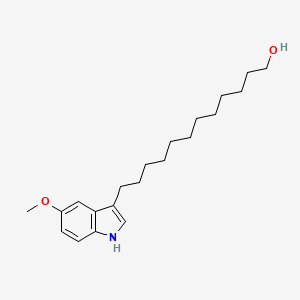
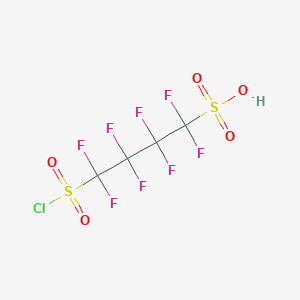
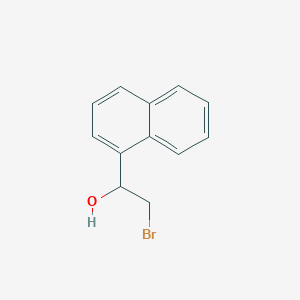
![N-(2-Chloroethyl)-N'-[3-(6-hydroxyhexyl)phenyl]urea](/img/structure/B12517075.png)
![6,6-Dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B12517080.png)
